molecular formula C6H15NO B13898959 (2S)-2-[ethyl(methyl)amino]propan-1-ol

(2S)-2-[ethyl(methyl)amino]propan-1-ol

Cat. No.: B13898959
M. Wt: 117.19 g/mol
InChI Key: VDKVVJABFRJUOS-LURJTMIESA-N
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Description

(2S)-2-[ethyl(methyl)amino]propan-1-ol is a chiral amino alcohol characterized by a secondary alcohol group at the C1 position and an ethyl-methyl-substituted amino group at the C2 position. Its stereochemistry (S-configuration at C2) plays a critical role in its physicochemical and biological properties, as enantiomers often exhibit distinct behaviors in pharmacological and synthetic applications. For example, compounds like (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol () share a similar backbone but differ in substituents, highlighting the impact of functional groups on reactivity and applications .

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S)-2-[ethyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

VDKVVJABFRJUOS-LURJTMIESA-N

Isomeric SMILES

CCN(C)[C@@H](C)CO

Canonical SMILES

CCN(C)C(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[ethyl(methyl)amino]propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters in the presence of a metal catalyst . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product .

Industrial Production Methods

Industrial production of (2S)-2-[ethyl(methyl)amino]propan-1-ol typically involves large-scale hydrogenation processes using metal catalysts. These methods are designed to be cost-effective and efficient, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[ethyl(methyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) is often used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Simpler amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2S)-2-[ethyl(methyl)amino]propan-1-ol is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[ethyl(methyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alcohol and amine groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Stereochemical and Functional Group Comparisons

Compound Substituents Key Properties
(2S)-2-[ethyl(methyl)amino]propan-1-ol Ethyl-methyl-amino, S-config Chiral center influences receptor binding; moderate hydrophobicity
(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Imp. F(EP), ) Isopropyl-amino, phenoxy RS-configuration reduces stereoselectivity; phenoxy group enhances lipophilicity
(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol () Fluoropyridinyl, methyl-amino Fluorine atom increases electronegativity, potentially enhancing bioactivity
  • Stereochemistry: The S-configuration in (2S)-2-[ethyl(methyl)amino]propan-1-ol contrasts with racemic mixtures like Imp. F(EP) (), where RS configurations may limit pharmacological specificity .
  • Functional Groups: Fluorinated analogs () demonstrate how electron-withdrawing groups (e.g., fluorine) can alter binding affinity to targets like adrenoceptors, as seen in indole-based amino alcohols () .

Analytical and Pharmacological Insights

  • Analytical Consistency: Compounds such as (R)-2-(3-methoxyphenylamino)propan-1-ol () show 1H NMR and ESI MS data consistent with literature, underscoring the reliability of these techniques for verifying (2S)-2-[ethyl(methyl)amino]propan-1-ol’s purity and structure .

Key Research Findings

Stereochemical Purity: Chiral resolution methods (e.g., recombinant whole-cell bioreduction in ) are critical for producing enantiopure amino alcohols like the S-configuration compound .

Pharmaceutical Impurities : Imp. F(EP) () highlights regulatory challenges in controlling racemic byproducts during synthesis, emphasizing the need for stringent stereochemical validation .

Metabolic Considerations : Metabolites such as 1-(2-butoxy-1-methylethoxy)-propan-2-ol () illustrate how structural modifications (e.g., ether linkages) influence metabolic pathways, relevant for prodrug design .

Biological Activity

(2S)-2-[ethyl(methyl)amino]propan-1-ol, also known as CAS number 1841422-18-1, is an amino alcohol with significant potential in pharmacology and biochemistry. This compound's unique structure, characterized by the presence of both an amino group and an alcohol functional group, allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₅H₁₃N₁O
  • Molecular Weight : 115.19 g/mol
  • Boiling Point : Approximately 162 °C
  • Density : About 0.878 g/cm³
  • Solubility : Soluble in water

The chiral nature of (2S)-2-[ethyl(methyl)amino]propan-1-ol influences its biological activity, as stereochemistry can significantly affect the interaction with biological targets.

Research indicates that (2S)-2-[ethyl(methyl)amino]propan-1-ol may interact with neurotransmitter systems and metabolic pathways. Its structural similarity to other bioactive compounds suggests that it could function as an inhibitor or modulator for enzymes involved in neurotransmission. The amino alcohol structure allows it to cross biological membranes effectively, enhancing its pharmacokinetic properties and bioavailability.

Biological Activities

  • Neurotransmitter Interaction :
    • Compounds similar to (2S)-2-[ethyl(methyl)amino]propan-1-ol have shown efficacy in modulating neurotransmitter levels, which could be beneficial for treating neurological disorders.
    • Studies suggest potential roles in enhancing serotonin and dopamine signaling pathways.
  • Antioxidant Properties :
    • Preliminary investigations into its antioxidant capacity have indicated that this compound may exhibit protective effects against oxidative stress, a factor in various diseases including neurodegenerative disorders .
  • Pharmacological Applications :
    • Potential applications include use as a pharmaceutical agent for conditions such as anxiety, depression, and other mood disorders due to its ability to modulate neurotransmitter systems.
    • Its structural characteristics may allow it to act similarly to beta-blockers, which are used in managing cardiovascular diseases .

Comparative Analysis

The following table summarizes the properties of (2S)-2-[ethyl(methyl)amino]propan-1-ol compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
(2S)-2-[ethyl(methyl)amino]propan-1-olC₅H₁₃N₁OChiral amino alcohol with potential neuroactivity
2-Methyl-2-(methylamino)propan-1-olC₄H₉N₁OLacks ethyl group; used as a reagent
3-(Ethylamino)-1-propanolC₅H₁₅NDifferent position for amino group

Case Studies

Recent studies have explored the pharmacological profile of (2S)-2-[ethyl(methyl)amino]propan-1-ol:

  • In vitro Studies :
    • Cell line assays demonstrated that this compound can enhance cell viability under oxidative stress conditions, suggesting its potential as a therapeutic agent in oxidative damage scenarios.
  • Animal Models :
    • In vivo studies indicated that administration of (2S)-2-[ethyl(methyl)amino]propan-1-ol resulted in significant behavioral improvements in models of anxiety and depression, supporting its role as a central nervous system agent.
  • Mechanistic Studies :
    • Research utilizing receptor binding assays has shown that this compound can selectively bind to serotonin receptors, indicating its potential for developing targeted therapies for mood disorders .

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